
6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including compounds similar to 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, often involves the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This process is facilitated by catalysts such as molecular iodine in the absence of metals or ligands, highlighting the crucial role of iodine in achieving selective synthesis of 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).
Molecular Structure Analysis
Quinazoline derivatives' molecular structures are characterized by X-ray crystallography, which provides precise molecular parameters. This method has been employed to determine the structure of various quinazoline derivatives, revealing intricate details about their crystal systems and molecular conformations (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).
Chemical Reactions and Properties
The chemical reactivity of quinazoline derivatives encompasses various reactions, including cyclization and interaction with different reagents to form complex structures. These reactions often yield compounds with significant antimicrobial activity, indicating the diverse chemical properties of the quinazoline scaffold (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. These properties are often determined through comprehensive studies involving solubility tests and crystallization in different solvents (Smaill et al., 1999).
Chemical Properties Analysis
Quinazoline derivatives exhibit a wide range of chemical properties, including the formation of hydrogen bonds and tautomeric states, which are essential for their biological activity. These properties are explored through NMR spectroscopy and quantum chemical methods, providing insights into the compounds' reactivity and potential applications (Tulyasheva et al., 2005).
Wirkmechanismus
Target of Action
The primary target of the compound, also known as 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and proliferation .
Mode of Action
The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs at a very low concentration, with an IC50 value of approximately 0.4 nM . The inhibition of RET disrupts the signaling pathways it is involved in, leading to changes in the cellular processes controlled by these pathways .
Biochemical Pathways
The compound’s action affects the pathways mediated by the RET protein. These include pathways involved in cell survival, differentiation, and proliferation . By inhibiting RET, the compound disrupts these pathways, potentially leading to the death of cancer cells that rely on RET for survival and growth .
Pharmacokinetics
The compound’s potent inhibitory activity against ret suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of RET, which disrupts the signaling pathways it mediates . This can lead to the death of cancer cells that depend on RET signaling for survival and growth . Therefore, the compound may have potential as a cancer therapeutic .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to and inhibit RET . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .
Eigenschaften
IUPAC Name |
6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-4-12-5-6-14-13(9-12)11(3)19-16(20-14)21-15-17-8-7-10(2)18-15/h5-9H,4H2,1-3H3,(H,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEWZXSKMGZDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)
![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)
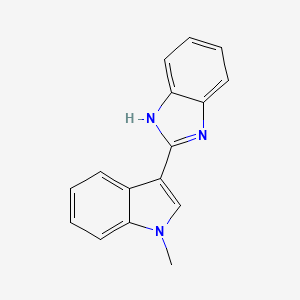
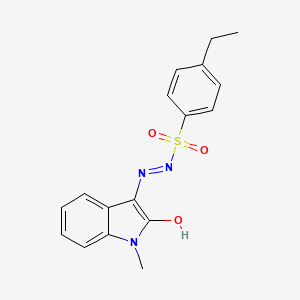
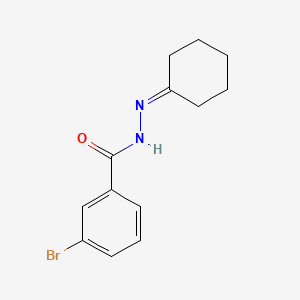
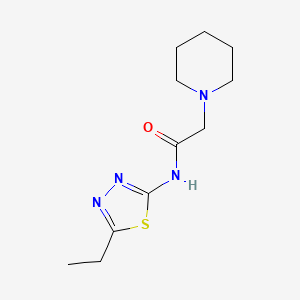
![N-(4-ethoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5882705.png)
![N-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5882713.png)
![3-allyl-5-methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B5882720.png)
![3-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5882724.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)
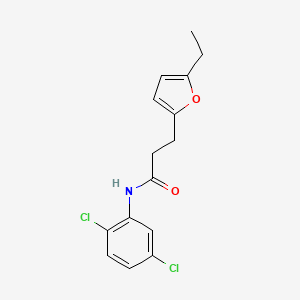
![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)
![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)